17-(2,4-dimethoxyphenyl)-14-methyl-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
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Overview
Description
11-(2,4-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,4-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
11-(2,4-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
11-(2,4-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 11-(2,4-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit bacterial RNA polymerase, thereby preventing bacterial transcription and growth . The compound’s structure allows it to fit into specific binding sites, disrupting normal biological functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
Uniqueness
What sets 11-(2,4-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one apart is its complex fused ring system, which provides unique electronic properties and potential for diverse chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
847034-42-8 |
---|---|
Molecular Formula |
C24H23N5O3 |
Molecular Weight |
429.5g/mol |
IUPAC Name |
17-(2,4-dimethoxyphenyl)-14-methyl-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C24H23N5O3/c1-5-12-28-14(2)25-22-20(24(28)30)21-23(27-17-9-7-6-8-16(17)26-21)29(22)18-11-10-15(31-3)13-19(18)32-4/h6-11,13H,5,12H2,1-4H3 |
InChI Key |
MYOKIYFXQYJBGR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=C(C=C(C=C5)OC)OC)C |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=C(C=C(C=C5)OC)OC)C |
Origin of Product |
United States |
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